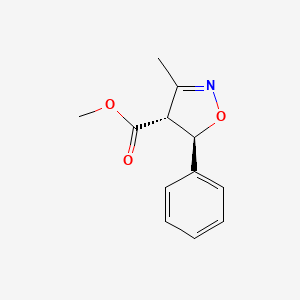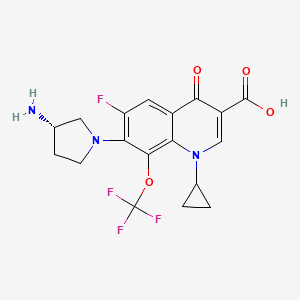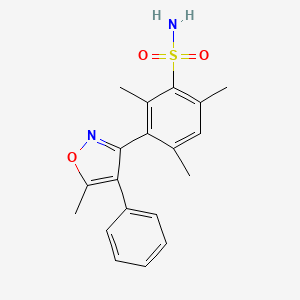
2,4,6-Trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is an organic compound with the molecular formula C19H20N2O3S and a molecular weight of 356.43 g/mol . This compound belongs to the class of aromatic sulfonamides and features a unique structure that includes both isoxazole and sulfonamide functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring followed by sulfonamide formation. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials and as a precursor in various chemical processes
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylbenzenesulfonamide: Lacks the isoxazole ring, making it less complex.
4-Phenylisoxazole: Does not contain the sulfonamide group, limiting its biological activity.
Benzenesulfonamide: A simpler structure without the additional methyl and isoxazole groups.
Uniqueness
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is unique due to its combination of isoxazole and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
775344-85-9 |
|---|---|
Molekularformel |
C19H20N2O3S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2,4,6-trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-11-10-12(2)19(25(20,22)23)13(3)16(11)18-17(14(4)24-21-18)15-8-6-5-7-9-15/h5-10H,1-4H3,(H2,20,22,23) |
InChI-Schlüssel |
RIQHWGLHJKTWMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C2=NOC(=C2C3=CC=CC=C3)C)C)S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


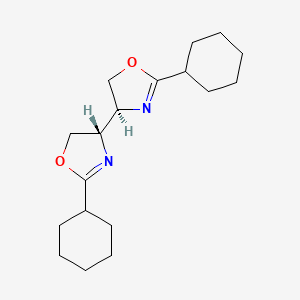
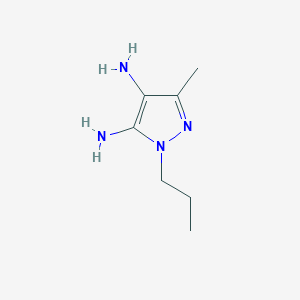
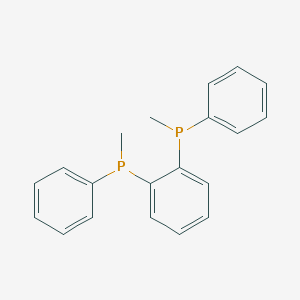

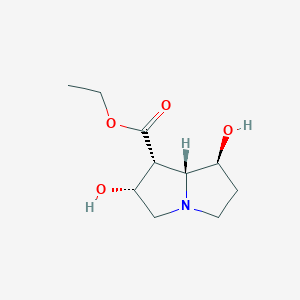
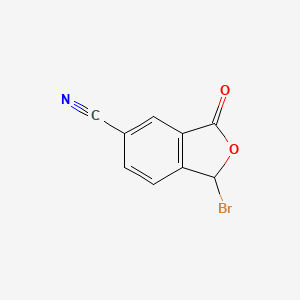
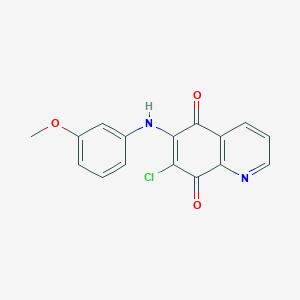

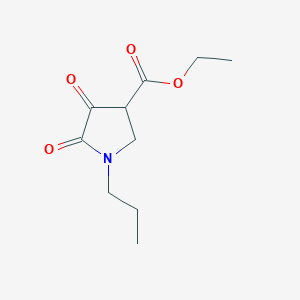

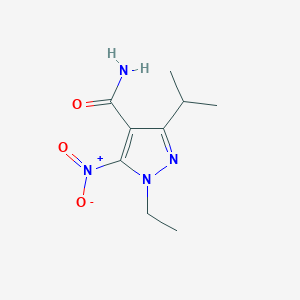
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
